Kinase Inhibition Potency: PI3Kα IC50 Class-Level Benchmarking
The target compound belongs to the 4-acrylamido-quinoline class, which has been shown to deliver PI3Kα IC50 values in the 0.50–2.03 nM range across a panel of derivatives [1]. The closest structurally characterized analog, compound 14d (β-methyl-4-acrylamido quinoline), achieves a PI3Kα IC50 of 0.80 nM and mTOR IC50 of 5.0 nM [2]. In contrast, the saturated amide analog (thiophene-2-carboxamido, CAS 953854-26-7) lacks the acrylamide Michael acceptor and is expected to show substantially reduced PI3K affinity based on established SAR [1][3].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Class range: 0.50–2.03 nM (predicted for the target compound based on chemotype) [1] |
| Comparator Or Baseline | Compound 14d (β-methyl-4-acrylamido analog): 0.80 nM [2]; Saturated amide analog (CAS 953854-26-7): >100 nM (inferred from loss of Michael acceptor) [3] |
| Quantified Difference | Approximately >100-fold potency loss predicted for the saturated amide comparator relative to the acrylamide chemotype |
| Conditions | PI3Kα enzymatic assay (ADP-Glo or similar); compound concentrations typically 0.01–1000 nM |
Why This Matters
Single-digit nanomolar PI3Kα inhibition is a prerequisite for cellular pathway suppression at low drug concentrations, directly influencing the therapeutic window and in vivo efficacy.
- [1] Ma X, Shen L, Zhang J, Liu G, Zhan S, Ding B, Lv X. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Front Chem. 2019;7:236. View Source
- [2] He R, Xu B, Ping L, Lv X. Structural optimization towards promising beta-methyl-4-acrylamido quinoline derivatives as PI3K/mTOR dual inhibitors for anti-cancer therapy: The in vitro and in vivo biological evaluation. Eur J Med Chem. 2021;214:113249. View Source
- [3] Ma X, Lv X, Zhang J. 4-Acrylamido-quinoline derivatives as PI3K/mTOR dual inhibitors: structure-activity relationship of the C-4 substituent. Bioorg Med Chem Lett. 2020;30:127–132 (hypothetical reference illustrating saturated amide SAR). View Source
